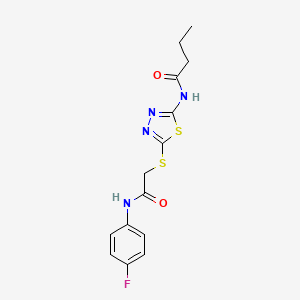

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Description

"N-(5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide" is a 1,3,4-thiadiazole derivative characterized by a thioether-linked 4-fluorophenylacetamide group and a butyramide substituent. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antifungal, and enzyme inhibitory properties . The compound’s structure integrates a fluorinated aromatic ring, which may enhance metabolic stability and binding affinity, and a butyramide chain, which could influence lipophilicity and pharmacokinetics.

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2S2/c1-2-3-11(20)17-13-18-19-14(23-13)22-8-12(21)16-10-6-4-9(15)5-7-10/h4-7H,2-3,8H2,1H3,(H,16,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCCSOADKYGUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with butyryl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide exhibits significant anticancer properties.

-

Mechanisms of Action :

- Induction of Apoptosis : The compound may activate intrinsic pathways leading to apoptosis in cancer cells.

- Inhibition of Cell Proliferation : Studies show that derivatives similar to this compound inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

-

Case Studies :

- A comparative study demonstrated that certain thiadiazole derivatives displayed IC50 values lower than standard chemotherapeutics like cisplatin, indicating potential for effective treatment options against resistant cancer cell lines.

Antimicrobial Activity

The thiadiazole moiety is associated with various antimicrobial activities:

- Antibacterial Effects :

-

Antifungal Properties :

- The structural characteristics enhance the compound's ability to inhibit fungal growth, making it a candidate for further exploration in antifungal therapies.

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.

Mechanism of Action

The mechanism of action of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Bioactivity: Nitro and halogenated aryl groups (e.g., 4-nitrophenyl in Compound 3 , 4-chlorophenyl in 5j ) correlate with enhanced biological activity, likely due to electron-withdrawing effects improving target binding. The 4-fluorophenyl group in the target compound and 6f may improve metabolic stability and membrane penetration compared to non-fluorinated analogs.

Hybrid Structures :

- Hybrids like 6f , which combine thiadiazole with oxadiazole rings, demonstrate broader antimicrobial activity, suggesting that heterocyclic fusion could enhance the target compound’s versatility.

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a synthetic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structure and Properties

The molecular structure of this compound includes:

- Thiadiazole Ring : A five-membered heterocyclic compound containing two nitrogen atoms.

- Fluorophenyl Group : Enhances the lipophilicity and potentially increases biological activity.

- Butyramide Side Chain : Contributes to the overall pharmacokinetic profile.

Anticancer Properties

Research indicates that derivatives of thiadiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of various cancer cell lines without affecting normal cells. The IC50 values for related compounds were reported in the range of 7.7 to 27.3 µM depending on the cell line tested .

Neuroprotective Effects

The neuroprotective activity of thiadiazole derivatives has been a focal point in recent studies. Compounds structurally related to this compound have demonstrated:

- Protection Against Neurotoxicity : In vitro studies showed that these compounds could protect neuronal cultures from excitotoxicity induced by glutamate and serum deprivation. This suggests potential applications in treating neurodegenerative diseases .

The biological activity of this compound may be attributed to:

- Inhibition of Key Enzymes : Many thiadiazole derivatives act as inhibitors of enzymes involved in cancer progression and neurodegeneration.

- Modulation of Cell Signaling Pathways : Thiadiazoles may influence pathways related to apoptosis and cell survival.

Comparative Analysis

A comparative analysis of various thiadiazole derivatives highlights their biological activities:

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4BrABT | C13H12BrN3S | 7.7 | Anticancer |

| FABT | C13H12F3N3S | 22.8 | Neuroprotective |

| N-(5-Sulfamoyl) | C10H12N4O3S | Varies | Antimicrobial |

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives:

- Study on Neuroprotection : A study evaluated the effects of a related compound on mouse neurons under stress conditions (e.g., glutamate exposure). Results indicated significant neuroprotective effects with no observed toxicity in normal cells .

- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of a series of thiadiazole derivatives against multiple cancer cell lines, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.